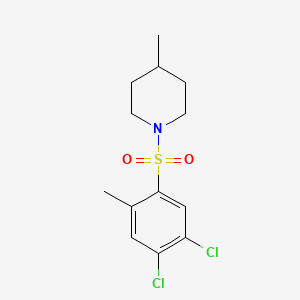
2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a pyridinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate typically involves the esterification of 2-pyridinecarboxylic acid with 2-(4-methoxyphenyl)-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-1-methyl-2-hydroxyethyl 2-pyridinecarboxylate.
Substitution: Formation of 2-(4-halophenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate or 2-(4-alkylphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
科学的研究の応用
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- Ethyl 2-pyridinecarboxylate
- Methyl 2-pyridinecarboxylate
- Butyl 3-pyridinecarboxylate
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties such as increased lipophilicity and potential bioactivity. This makes it distinct from other pyridinecarboxylates that may lack these functional groups.
特性
CAS番号 |
1009552-33-3 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-11(21-16(19)14-5-3-4-10-17-14)15(18)12-6-8-13(20-2)9-7-12/h3-11H,1-2H3 |
InChIキー |
POMYKADPGLEOIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602992.png)



![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)

![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)
amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
